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Abstract
Rebaudioside E is a minor steviol glycoside found in the leaves of Stevia rebaudiana, a plant

renowned for its production of high-intensity, low-calorie natural sweeteners. While less

abundant than the major glycosides, stevioside and Rebaudioside A, Rebaudioside E is a key

intermediate in the biosynthesis of other steviol glycosides and is of significant interest for its

potential contribution to the overall sweetness profile and for the development of novel

sweeteners. This technical guide provides an in-depth overview of the biosynthetic pathway of

Rebaudioside E, detailing the enzymatic steps from the central isoprenoid pathway to the final

glycosylation events. It includes a summary of available quantitative data, detailed

experimental protocols for the characterization of key enzymes, and a visual representation of

the metabolic pathway.

Introduction
Steviol glycosides, the compounds responsible for the sweet taste of Stevia rebaudiana leaves,

are diterpenoid glycosides derived from a common precursor, geranylgeranyl diphosphate

(GGPP). The biosynthesis of these compounds involves a complex series of reactions

catalyzed by various enzymes, including terpene cyclases, cytochrome P450

monooxygenases, and UDP-glycosyltransferases (UGTs). Rebaudioside E is structurally

characterized by a steviol backbone with four glucose units. It is formed from the major steviol

glycoside, stevioside, through the addition of a single glucose molecule. Understanding the
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intricacies of the Rebaudioside E biosynthetic pathway is crucial for metabolic engineering

efforts aimed at enhancing the production of specific desirable steviol glycosides in both plant

and microbial systems.

The Biosynthetic Pathway of Rebaudioside E
The biosynthesis of Rebaudioside E can be divided into two main stages: the formation of the

steviol aglycone and the subsequent glycosylation steps.

Formation of the Steviol Aglycone
The initial steps of steviol glycoside biosynthesis are shared with the gibberellin pathway and

take place in the plastids and endoplasmic reticulum.

From the MEP Pathway to GGPP: The pathway begins with the 2-C-methyl-D-erythritol 4-

phosphate (MEP) pathway, which produces the five-carbon isoprenoid precursors,

isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These units are

sequentially condensed to form the 20-carbon molecule, geranylgeranyl diphosphate

(GGPP).[1]

Cyclization to ent-Kaurene: GGPP is then cyclized in a two-step reaction. First, copalyl

diphosphate synthase (CPS) converts GGPP to ent-copalyl diphosphate (ent-CPP).[2]

Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of ent-CPP to ent-

kaurene.[2]

Oxidation to Steviol:ent-Kaurene is then transported to the endoplasmic reticulum, where it

undergoes a series of oxidative reactions. ent-Kaurene oxidase (KO), a cytochrome P450

monooxygenase, oxidizes ent-kaurene to ent-kaurenoic acid.[3] Following this, ent-kaurenoic

acid 13-hydroxylase (KAH) hydroxylates ent-kaurenoic acid at the C-13 position to form

steviol.[3]

Glycosylation of Steviol to Rebaudioside E
The final steps in the biosynthesis of Rebaudioside E involve the sequential addition of

glucose moieties to the steviol aglycone, a process catalyzed by UDP-glycosyltransferases

(UGTs) in the cytoplasm.
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Formation of Steviolmonoside and Steviolbioside: The first glucose is added to the C-13

hydroxyl group of steviol by UGT85C2, forming steviolmonoside.[2] A second glucose is then

added to the C-2' of the first glucose by another UGT to form steviolbioside.[4]

Formation of Stevioside: UGT74G1 then adds a glucose molecule to the C-19 carboxyl

group of steviolbioside, resulting in the formation of stevioside.[2]

Conversion of Stevioside to Rebaudioside E: The final step in the biosynthesis of

Rebaudioside E is the addition of a glucose molecule to the C-2' position of the C-19-O-

glucose of stevioside. This reaction is catalyzed by the UDP-glycosyltransferase UGT91D2

in Stevia rebaudiana.[1]

Quantitative Data
Quantitative data on the biosynthesis of Rebaudioside E in Stevia rebaudiana is limited.

However, studies on the bioconversion of stevioside to Rebaudioside E using heterologous

enzymes provide valuable insights into the efficiency of this specific glycosylation step. The

relative abundance of steviol glycosides in the leaves also offers context for the natural

production levels of Rebaudioside E.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.proquest.com/openview/c1bb546f6addad0d74b1c62a1d46bf6f/1?pq-origsite=gscholar&cbl=54110
https://pmc.ncbi.nlm.nih.gov/articles/PMC8140977/
https://www.proquest.com/openview/c1bb546f6addad0d74b1c62a1d46bf6f/1?pq-origsite=gscholar&cbl=54110
https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/B3VI56/entry
https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.benchchem.com/product/b1447645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Species/System Reference

Bioconversion of

Stevioside to

Rebaudioside E

Initial Stevioside

Concentration
20 g/L

E. coli expressing

UGTSL2 from

Solanum

lycopersicum

[3]

Rebaudioside E

Produced
15.92 g/L

E. coli expressing

UGTSL2 from

Solanum

lycopersicum

[3]

Relative Abundance in

Stevia rebaudiana

Leaves (Dry Weight)

Stevioside 5-10% Stevia rebaudiana [4]

Rebaudioside A 2-5% Stevia rebaudiana [4]

Rebaudioside C 1% Stevia rebaudiana [4]

Rebaudioside D, E,

and F
~0.2% Stevia rebaudiana [4]

Dulcoside A 0.5% Stevia rebaudiana [4]

Steviolbioside 0.1% Stevia rebaudiana [4]

Experimental Protocols
The characterization of the enzymes involved in the Rebaudioside E biosynthesis pathway,

particularly the UDP-glycosyltransferases (UGTs), is essential for a complete understanding of

the process. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of UGTs
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This protocol describes the expression of a stevia UGT, such as UGT91D2, in a microbial host

like Escherichia coli for subsequent purification and in vitro characterization.

1. Gene Cloning:

The full-length coding sequence of the target UGT gene is amplified from Stevia rebaudiana
cDNA using PCR with gene-specific primers.
The PCR product is cloned into an expression vector (e.g., pET series) containing a
purification tag (e.g., His-tag).
The construct is verified by sequencing.

2. Protein Expression:

The expression vector is transformed into a suitable E. coli expression strain (e.g.,
BL21(DE3)).
A single colony is used to inoculate a starter culture (e.g., in LB medium with appropriate
antibiotic) and grown overnight at 37°C.
The starter culture is used to inoculate a larger volume of culture medium. The culture is
grown at 37°C to an OD600 of 0.6-0.8.
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside
(IPTG) to a final concentration of 0.1-1 mM.
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to
overnight to enhance soluble protein production.

3. Protein Purification:

Cells are harvested by centrifugation.
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10
mM imidazole, and a protease inhibitor cocktail).
Cells are lysed by sonication on ice.
The cell lysate is clarified by centrifugation to remove cell debris.
The supernatant containing the soluble protein fraction is loaded onto a Ni-NTA affinity
chromatography column.
The column is washed with wash buffer (lysis buffer with a slightly higher concentration of
imidazole, e.g., 20-40 mM).
The His-tagged protein is eluted with elution buffer (lysis buffer with a high concentration of
imidazole, e.g., 250-500 mM).
The purity of the eluted protein is assessed by SDS-PAGE.
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The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100
mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro UGT Enzyme Assay
This protocol is used to determine the activity and substrate specificity of a purified UGT

enzyme.

1. Reaction Mixture Preparation:

The standard reaction mixture (e.g., 50-100 µL) contains:
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Acceptor substrate (e.g., 1 mM stevioside)
Sugar donor (e.g., 2 mM UDP-glucose)
Divalent cation (e.g., 5 mM MgCl2 or MnCl2, as required by the enzyme)
Purified UGT enzyme (e.g., 1-5 µg)

2. Reaction Incubation:

The reaction is initiated by the addition of the enzyme.
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-
60 minutes).
The reaction is terminated by adding an equal volume of a solvent like methanol or by
heating.

3. Product Analysis:

The reaction mixture is centrifuged to pellet any precipitated protein.
The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product
(Rebaudioside E).
A standard of Rebaudioside E is used for comparison of retention time and for
quantification.

In Planta Functional Characterization using
Agroinfiltration
This method allows for the rapid functional characterization of a UGT in a plant system.[5]
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1. Vector Construction:

The coding sequence of the UGT is cloned into a plant expression vector (e.g., a pEAQ-HT-
DEST vector) under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium Transformation:

The expression vector is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).

3. Agroinfiltration:

A single colony of Agrobacterium carrying the expression vector is grown in LB medium with
appropriate antibiotics.
The bacterial culture is harvested, resuspended in infiltration buffer (e.g., 10 mM MES pH
5.6, 10 mM MgCl2, 150 µM acetosyringone), and the OD600 is adjusted to a desired
concentration (e.g., 0.5-1.0).
The bacterial suspension is infiltrated into the abaxial side of the leaves of a suitable host
plant, such as Nicotiana benthamiana.

4. Substrate Feeding and Metabolite Extraction:

After a few days of incubation (e.g., 3-5 days) to allow for transient protein expression, the
infiltrated leaf area is infiltrated again with a solution of the acceptor substrate (e.g., 10 mM
stevioside).
After a further incubation period (e.g., 24-48 hours), the infiltrated leaf tissue is harvested.
Metabolites are extracted from the leaf tissue using a suitable solvent (e.g., 80% methanol).

5. Analysis:

The extract is analyzed by HPLC or LC-MS to detect the formation of the glycosylated
product (Rebaudioside E).
A control infiltration with an empty vector is performed to ensure that the product formation is
dependent on the expressed UGT.

Visualizations
Biosynthesis Pathway of Rebaudioside E
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Caption: Biosynthesis pathway of Rebaudioside E in Stevia rebaudiana.

Experimental Workflow for UGT Characterization
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Caption: Experimental workflow for UGT characterization.
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Conclusion
The biosynthesis of Rebaudioside E in Stevia rebaudiana is a multi-step process involving

enzymes from the general terpenoid pathway and a specific set of UDP-glycosyltransferases.

The identification of UGT91D2 as the enzyme responsible for the conversion of stevioside to

Rebaudioside E is a significant advancement in our understanding of steviol glycoside

biosynthesis. The methodologies outlined in this guide provide a framework for the further

characterization of this and other UGTs, which will be instrumental in developing strategies for

the targeted production of desirable steviol glycosides through metabolic engineering and

synthetic biology approaches. Further research is warranted to elucidate the kinetic properties

of UGT91D2 and to explore the regulatory mechanisms governing the expression of genes in

the Rebaudioside E biosynthetic pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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